molecular formula C7H12N4 B2503423 (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2503423
CAS No.: 2095396-83-9
M. Wt: 152.201
InChI Key: XAGLGBOFHKOKSO-RITPCOANSA-N
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Description

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.201. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry Synthesis

A study by Karami, Farahi, and Banaki (2015) presented a novel, environmentally friendly synthesis method for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, emphasizing green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, representing a significant advancement in the sustainable synthesis of such compounds (Karami, Farahi, & Banaki, 2015).

Synthesis and Biological Activity

De (2006) designed and synthesized novel derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, demonstrating their potential for herbicidal and fungicidal activities. This indicates the compound's utility in agriculture and pest control applications (De, 2006).

Thermolysis Studies

Hori et al. (1985) explored the thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, uncovering a novel thermal ring cleavage reaction. This research contributes to a deeper understanding of the compound's chemical behavior under thermal conditions, which is vital for various industrial applications (Hori et al., 1985).

Design of Novel Compounds

Dong et al. (2008) focused on designing and synthesizing new anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Their work contributes to the development of novel compounds with potential applications in various scientific fields (Dong et al., 2008).

Antitumor Activity

A study by Ye et al. (2015) evaluated the antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, suggesting their potential as agents for treating FGFR1-mediated cancers. This research is significant in the context of medicinal chemistry and cancer therapy (Ye et al., 2015).

Fungicidal Activities

Li De-jiang (2008) synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, demonstrating their excellent fungicidal activities. This research underscores the compound's relevance in fungicide development (Li De-jiang, 2008).

Light-Emitting Properties

Liu et al. (2008) reported the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties. This study opens up possibilities for the use of these compounds in the field of organic electronics and photonics (Liu et al., 2008).

Properties

IUPAC Name

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGLGBOFHKOKSO-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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